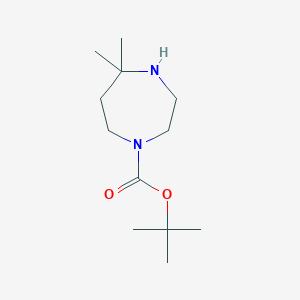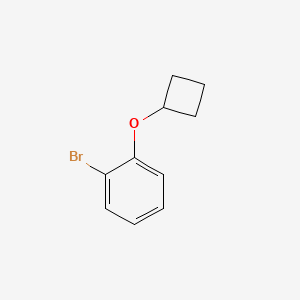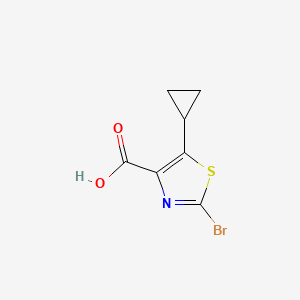![molecular formula C12H23ClN2O2 B1380926 tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride CAS No. 1864015-44-0](/img/structure/B1380926.png)
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
Descripción general
Descripción
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C12H23ClN2O2. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its chemical properties and potential applications. This compound is often used in research settings due to its interesting reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate to prevent unwanted side reactions during subsequent steps.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to a primary amine.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may explore its activity against specific diseases or conditions, leveraging its unique chemical properties.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride stands out due to its specific amino and carboxylate functionalities. These groups provide unique reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13;/h9H,4-8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSROIIMNOGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)









